molecular formula C9H9BO3 B13465178 (E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid

(E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid

Cat. No.: B13465178
M. Wt: 175.98 g/mol
InChI Key: KLGBIEZMWLNRFY-OWOJBTEDSA-N
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Description

(E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a phenyl ring substituted with a boronic acid group and a 3-oxoprop-1-en-1-yl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Aqueous or organic solvents such as ethanol or toluene

    Temperature: Typically between 50-100°C

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products:

    Oxidation: Phenols, quinones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a protease inhibitor, which could have implications in the treatment of diseases such as cancer and diabetes.

    Medicine: Explored for its role in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, boronic acids are known to form reversible covalent bonds with diols and hydroxyl groups. This property allows this compound to inhibit enzymes such as proteases by binding to their active sites. The compound’s ability to interact with these molecular targets makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the 3-oxoprop-1-en-1-yl group, making it less versatile in certain synthetic applications.

    4-(Bromomethyl)phenylboronic Acid: Contains a bromomethyl group instead of the 3-oxoprop-1-en-1-yl group, leading to different reactivity and applications.

    (E)-4-(3-Oxoprop-1-en-1-yl)phenylboronate Esters: Ester derivatives of the boronic acid, which can be used in similar reactions but may offer different solubility and stability properties.

Uniqueness: (E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications where precise control over reactivity is required.

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

[4-[(E)-3-oxoprop-1-enyl]phenyl]boronic acid

InChI

InChI=1S/C9H9BO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7,12-13H/b2-1+

InChI Key

KLGBIEZMWLNRFY-OWOJBTEDSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C=O)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC=O)(O)O

Origin of Product

United States

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